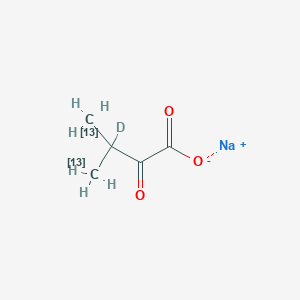

Sodium 3-methyl-2-oxobutanoate-13C2,d1

Description

Foundational Principles of Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a sophisticated approach that uses substrates enriched with stable isotopes to probe metabolic networks at the atomic level. sigmaaldrich.com The core principle of SIRM involves introducing a labeled nutrient, or tracer, into a biological system (cells, tissues, or whole organisms) and then analyzing the resulting metabolites. chemicalbook.com The analytical instruments detect the mass shift caused by the incorporated heavy isotopes. This allows for the unambiguous identification of metabolites derived from the tracer and provides detailed information on the activity of specific metabolic pathways. sigmaaldrich.comwikipedia.org By observing which downstream molecules become labeled and the specific positions of the isotopes within those molecules (isotopomers), SIRM can reveal pathway engagement, discover novel metabolic routes, and quantify the contribution of different substrates to a particular metabolite pool. researchgate.netnih.gov

Evolution of Metabolic Flux Analysis (MFA) Methodologies with Stable Isotopes

Metabolic Flux Analysis (MFA) is a quantitative framework used to determine the rates (fluxes) of reactions within a metabolic network. researchgate.nethealthmatters.io While early metabolic studies could measure metabolite concentrations, these static snapshots provided limited insight into the dynamic nature of metabolism. drugbank.com The integration of stable isotope labeling has revolutionized MFA. By measuring the incorporation and distribution of isotopes in metabolites over time, researchers can construct computational models to calculate the flow of molecules through various pathways. healthmatters.ionih.gov Methodologies have evolved from analyzing isotopic steady-state, where the labeling pattern of metabolites becomes constant, to more complex isotopically non-stationary MFA (INST-MFA), which analyzes the dynamic labeling process before a steady state is reached. medchemexpress.com This evolution has provided deeper insights into the regulation and adaptability of metabolic networks in response to genetic or environmental changes. researchgate.net

Significance of Isotopic Labeling in Dynamic Metabolic Profiling

Isotopic labeling is paramount for transforming static metabolic profiles into dynamic representations of cellular activity. researchgate.net A standard metabolomics experiment might reveal an increase in a particular metabolite's concentration, but it cannot distinguish between increased synthesis and decreased consumption. Isotopic labeling resolves this ambiguity. For instance, a pulse-chase experiment, where a labeled substrate is introduced and then replaced by its unlabeled counterpart, can track both the production and turnover rates of metabolites. wikipedia.org This dynamic information is crucial for understanding how metabolic pathways are rewired in various physiological and pathological states, such as cancer, where cells undergo profound metabolic adaptations to support rapid growth. wikipedia.orgnih.gov The ability to trace nutrient flow in real-time provides a functional readout of the metabolic phenotype that is often not apparent from genomic or proteomic data alone. nih.gov

The Tracer: Sodium 3-methyl-2-oxobutanoate-13C2,d1

The specific compound of interest is a sodium salt of 3-methyl-2-oxobutanoate (B1236294), also known as α-ketoisovalerate. It has been isotopically labeled with two Carbon-13 atoms and one Deuterium (B1214612) atom. To understand its utility, one must first understand the metabolic role of the unlabeled parent compound.

Table 1: Compound Properties This table presents the inferred and known properties of the specified compounds.

| Property | Value (Sodium 3-methyl-2-oxobutanoate) | Value (this compound) |

|---|---|---|

| Chemical Formula | C₅H₇NaO₃ | [¹³C]₂C₃H₆DNaO₃ |

| Molecular Weight | 138.10 g/mol sigmaaldrich.com | Approx. 141.10 g/mol |

| Parent Compound | 3-methyl-2-oxobutanoic acid (α-ketoisovalerate) | 3-methyl-2-oxobutanoic acid (α-ketoisovalerate) |

| Primary Metabolic Role | Intermediate in valine metabolism rupahealth.com | Tracer for valine metabolism |

| Other Pathways | Pantothenate and Coenzyme A biosynthesis wikipedia.orgumaryland.edu | Tracer for pantothenate and CoA biosynthesis |

Research Applications and Significance

Sodium 3-methyl-2-oxobutanoate is the alpha-keto acid analog of the branched-chain amino acid (BCAA) valine. rupahealth.com It is a key intermediate in the catabolic (breakdown) pathway of valine. The transamination of valine produces α-ketoisovalerate, which can then be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. wikipedia.orgnih.gov This enzyme complex is critical, and its deficiency leads to the serious genetic disorder Maple Syrup Urine Disease (MSUD), characterized by the toxic accumulation of BCAAs and their corresponding keto acids. rupahealth.com

The specific isotopic labeling pattern of This compound makes it a highly specific tool for metabolic flux studies:

Tracing Valine Metabolism: By introducing this labeled compound, researchers can trace the fate of the carbon and hydrogen atoms through the valine metabolic pathway. For example, they can quantify the rate of its conversion back to valine via transamination versus its irreversible entry into the Krebs cycle via the BCKDH complex. nih.govnih.gov The presence of both ¹³C and deuterium provides a unique isotopic signature, allowing for more complex experimental designs and clearer signal detection against the natural isotopic background.

Investigating Branched-Chain Amino Acid Interconversion: The body's pathways for the three BCAAs (leucine, isoleucine, and valine) are interconnected. nih.gov Using this tracer can help elucidate the extent of interaction and reversible transamination between the different BCAAs and their keto acids in various tissues, such as the kidney and liver. nih.govphysiology.org

Studying Pantothenate (Vitamin B5) Synthesis: In microorganisms like Escherichia coli, α-ketoisovalerate is a precursor for the synthesis of pantothenic acid. wikipedia.orgmedchemexpress.commedchemexpress.com The labeled tracer could be used in microbiology research to quantify the flux towards this essential vitamin's biosynthesis pathway.

Table 2: Illustrative Metabolic Tracing of this compound This table provides a hypothetical example of how the isotopic label from the tracer would appear in downstream metabolites.

| Metabolite | Expected Labeling Pattern | Pathway Investigated | Research Question Addressed |

| Valine | Contains ¹³C₂ and potentially D¹ | Reversible Transamination | What is the rate of amination of α-ketoisovalerate to form valine in the liver? |

| Isobutyryl-CoA | Contains ¹³C₂ and potentially D¹ | Valine Catabolism (BCKDH activity) | How does disease or diet affect the rate of α-ketoisovalerate decarboxylation? |

| Succinyl-CoA | Contains ¹³C label | Krebs Cycle Anaplerosis | What is the contribution of valine catabolism to replenishing Krebs cycle intermediates? |

| 2-Dehydropantoate | Contains ¹³C label | Pantothenate Biosynthesis (E. coli) | How is the flux towards Vitamin B5 synthesis regulated under different growth conditions? |

By providing a precise way to follow the metabolic fate of α-ketoisovalerate, this compound serves as a powerful tool for researchers. It enables the detailed quantification of metabolic fluxes, offering insights into fundamental biochemistry and the pathobiology of metabolic disorders.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H7NaO3 |

|---|---|

Molecular Weight |

141.09 g/mol |

IUPAC Name |

sodium;3-deuterio-3-(113C)methyl-2-oxo(413C)butanoate |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3D; |

InChI Key |

WIQBZDCJCRFGKA-VQUYYKNDSA-M |

Isomeric SMILES |

[2H]C([13CH3])([13CH3])C(=O)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Sodium 3 Methyl 2 Oxobutanoate 13c2,d1 As a Research Probe

Biochemical Identity and Significance as an α-Ketoisovalerate Derivative

Sodium 3-methyl-2-oxobutanoate-13C2,d1 is a labeled form of α-ketoisovalerate, a key intermediate in the metabolism of branched-chain amino acids (BCAAs). vaia.com Its fundamental role stems from its position as a branched-chain keto acid (BCKA).

Role as a Branched-Chain Keto Acid (BCKA) Precursor

Branched-chain keto acids are the α-keto analogs of the branched-chain amino acids: leucine (B10760876), isoleucine, and valine. The initial step in the breakdown of these essential amino acids is a reversible transamination reaction that removes the amino group, converting the amino acid into its corresponding BCKA. vaia.com Specifically, valine is converted to α-ketoisovalerate. This process is crucial for maintaining amino acid homeostasis. Because this reaction is reversible, α-ketoisovalerate can also serve as a direct precursor for the synthesis of valine.

Contribution to Branched-Chain Amino Acid (BCAA) Biosynthesis (Valine and Leucine Pathways)

The primary significance of α-ketoisovalerate in biosynthetic pathways is its role as a precursor to both valine and leucine.

Valine Biosynthesis: In the presence of an amino group donor, the enzyme branched-chain amino acid aminotransferase can directly convert α-ketoisovalerate back into valine. This makes labeled α-ketoisovalerate an excellent tracer for studying the dynamics of valine synthesis and turnover.

Leucine Biosynthesis: The pathway to leucine from α-ketoisovalerate is more complex. It involves a series of reactions starting with the condensation of α-ketoisovalerate with acetyl-CoA. This is followed by isomerization and then an oxidative decarboxylation to yield α-ketoisocaproate, the direct keto-acid precursor to leucine. acs.orggoogle.com Subsequent transamination of α-ketoisocaproate produces leucine. By using a labeled version of α-ketoisovalerate, researchers can track the carbon skeleton as it moves through these sequential steps to form leucine. vaia.com

Implications of Specific Isotopic Labeling (¹³C₂, d1) for Metabolic Tracing

The specific dual labeling of Sodium 3-methyl-2-oxobutanoate (B1236294) with two ¹³C atoms and one deuterium (B1214612) atom provides distinct advantages for metabolic tracing studies, particularly when analyzed by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Stable isotopes like ¹³C and deuterium are non-radioactive and behave almost identically to their more common, lighter counterparts (¹²C and ¹H) in biochemical reactions. nih.gov This allows them to act as spies, revealing the metabolic fate of the molecule they are part of without significantly altering the biological processes.

The presence of two ¹³C atoms results in a mass increase of two daltons (M+2) in the molecule and any of its downstream metabolites that retain these carbons. The deuterium atom adds an additional mass unit (M+1), leading to a total mass shift of M+3 if all labels are retained. This distinct mass signature makes it easier to distinguish the tracer-derived molecules from the endogenous, unlabeled pool.

The combination of both ¹³C and deuterium can help to dissect complex pathways. For instance, in reactions where a C-H bond is broken, the heavier deuterium can sometimes lead to a slightly slower reaction rate, an effect known as a kinetic isotope effect. While often subtle, this can provide additional information about reaction mechanisms. Furthermore, in NMR-based studies, the presence of ¹³C provides a sensitive nucleus for detection, while the deuterium can be used to simplify complex proton NMR spectra. researchgate.net The specific placement of the labels is critical for extracting detailed information about the activity of different enzymes and pathways.

Considerations for Isotopic Purity and Precursor Synthesis in Tracer Applications

The reliability of metabolic studies using isotopic tracers is heavily dependent on the quality of the tracer itself. Two key considerations are the isotopic purity of the compound and the methods used for its synthesis.

High isotopic purity is crucial for accurate results. Isotopic purity refers to the percentage of the labeled compound that contains the desired isotopes at the specified positions. For example, a 99% isotopic purity for a ¹³C-labeled compound means that 99% of the molecules are indeed labeled with ¹³C, while 1% might contain the more common ¹²C at that position. Impurities, whether isotopic or chemical, can lead to misinterpretation of data. rsc.org If a tracer is not as pure as assumed, the calculated rates of synthesis or pathway fluxes can be inaccurate. rsc.org Therefore, it is standard practice for researchers to either obtain detailed certificates of analysis from suppliers or independently verify the isotopic enrichment of their tracers.

The synthesis of specifically labeled compounds like this compound requires specialized chemical methods. These syntheses often start with simple, commercially available isotopically labeled precursors. nih.govscispace.com For instance, the synthesis might involve the use of ¹³C-labeled methyl iodide or deuterated starting materials. The synthetic route must be carefully designed to ensure that the labels are introduced at the correct positions and that the final product is of high chemical and isotopic purity. Various chemical reactions, such as Grignard reactions or aldol (B89426) condensations, can be adapted for the synthesis of these complex labeled molecules. researchgate.net The development of efficient and reliable synthetic protocols is an active area of research, as it directly enables more sophisticated metabolic studies. nih.govscispace.com

Analytical Spectroscopic and Chromatographic Methodologies for Isotope Tracing

Mass Spectrometry-Based Isotopologue Analysis

Mass spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for distinguishing between molecules that differ only in their isotopic composition. youtube.com When a compound like 3-methyl-2-oxobutanoate (B1236294) is labeled with heavy isotopes (e.g., ¹³C), its molecular weight increases, resulting in a mass shift that is detectable by MS. youtube.com The collection of molecules with different numbers of heavy isotopes are known as isotopologues (e.g., M+0 for the unlabeled compound, M+1 for a compound with one ¹³C, M+2 for a compound with two ¹³C atoms, etc.). nih.gov The fractional abundance of each isotopologue, known as the Mass Isotopologue Distribution (MID), provides critical data for metabolic flux analysis. nih.govyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Carbon Isotopologue Distribution Measurements

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like α-keto acids, a chemical derivatization step is required to increase their volatility. shimadzu.com A common approach for α-ketoisovalerate is derivatization using agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which creates a more volatile tert-butyldimethylsilyl (tBDMS) derivative.

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer. In the ion source, typically using electron ionization (EI), the molecules are fragmented into characteristic patterns. nih.gov The mass spectrometer then separates these fragments based on their m/z ratio, allowing for the quantification of different isotopologues. For instance, the analysis of [1-¹³C]-α-ketoisovalerate has been successfully demonstrated using GC-MS. nih.gov

The analysis of fragment ions can provide some positional information, which enhances the precision of flux estimations. shimadzu.com By measuring the isotopologue distribution in multiple fragments, a more complete picture of the labeling pattern can be constructed. shimadzu.comfrontiersin.org

Table 1: Example GC-MS Fragments for tBDMS-derivatized 3-methyl-2-oxobutanoate This table is illustrative and fragment ions can vary based on instrumentation and conditions.

| Fragment Description | Hypothetical m/z (for ¹²C) | Information Provided |

| [M-57]⁺ | 231 | Loss of a tert-butyl group from a tBDMS moiety. Represents the mass of the nearly intact derivatized molecule. |

| [M-85]⁺ | 203 | Loss of a C₄H₉Si fragment. |

| [M-159]⁺ | 129 | Fragment containing the carboxyl-tBDMS group, useful for tracking label in the C1 position. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing metabolites in complex biological samples without the need for derivatization. researchgate.netresearchgate.net This makes it particularly suitable for high-throughput metabolic profiling. nih.gov

In an LC-MS/MS workflow, the biological extract is first subjected to liquid chromatography, often using a technique like hydrophilic interaction liquid chromatography (HILIC) for polar metabolites, to separate the compounds of interest. nih.gov The eluent from the LC column is then introduced into the mass spectrometer's ion source, commonly using electrospray ionization (ESI).

The power of tandem mass spectrometry (MS/MS) lies in its ability to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). In this process, a specific precursor ion (e.g., the M+2 isotopologue of 3-methyl-2-oxobutanoate) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and a specific product ion is then monitored by the second mass analyzer (Q3). researchgate.net This high specificity minimizes interferences from the sample matrix and allows for accurate quantification of low-abundance metabolites and their isotopologues. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Sodium 3-methyl-2-oxobutanoate-13C2,d1 Analysis

| Parameter | Setting | Purpose |

| LC Column | Zic-pHILIC | Separation of polar metabolites. nih.gov |

| Ionization Mode | ESI Negative | Efficiently ionizes carboxylates. |

| Precursor Ion (Q1) | m/z 117.05 (M+0), 118.05 (M+1), 119.05 (M+2), etc. | Selects the deprotonated molecule and its isotopologues. |

| Product Ion (Q3) | e.g., m/z 73.06 (loss of CO₂) | A characteristic fragment ion for specific detection. |

| Collision Energy | Optimized Voltage (e.g., 10-20 eV) | Controls the fragmentation of the precursor ion. |

High-Resolution Time-of-Flight Mass Spectrometry (TOF-MS) for Isotopologue Extraction

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) offers significant advantages in metabolomics and isotope tracing due to its high mass resolving power and mass accuracy. spectroscopyonline.comcopernicus.org Resolving power is the ability to distinguish between two peaks of slightly different mass-to-charge ratios. Modern TOF instruments can achieve resolving powers of up to 100,000, which allows for the separation of isobaric compounds—molecules that have the same nominal mass but different elemental formulas. spectroscopyonline.comcopernicus.org

This capability is crucial for accurately determining the elemental formula of an unknown metabolite. For isotope tracing, high mass accuracy enables the use of narrow mass extraction windows when generating extracted ion chromatograms from full-scan data. nih.gov This means that instead of monitoring a wide m/z range for a given isotopologue, one can specify a very narrow range (e.g., a few parts per million, ppm) around the calculated exact mass of the labeled compound. This dramatically increases the signal-to-noise ratio and reduces the likelihood of including interfering ions in the quantification, leading to more accurate isotopologue distribution data. nih.gov This is particularly beneficial in complex biological matrices where numerous compounds may have similar masses.

Quantitative Isotopologue Distribution Analysis and Natural Abundance Correction

A critical step in any stable isotope labeling experiment is the correction for the natural abundance of all stable isotopes present in the metabolite. nih.govresearchgate.net Elements like carbon, hydrogen, nitrogen, and oxygen naturally exist as a mixture of light and heavy isotopes (e.g., ¹²C is ~98.9%, while ¹³C is ~1.1%). researchgate.net This means that even in an unlabeled sample, there will be a distribution of isotopologues (M+1, M+2, etc.) due to the probabilistic incorporation of these naturally occurring heavy isotopes. nih.gov

When analyzing a sample from a ¹³C tracing experiment, the measured mass isotopologue distribution (MID) is a combination of the labeling introduced from the tracer and the natural abundance isotopes. nih.gov To determine the true tracer-derived enrichment, the contribution from natural abundance must be mathematically subtracted. nih.gov Failure to perform this correction leads to an overestimation of the enrichment levels and inaccurate flux calculations.

Correction is typically performed using matrix-based algorithms that take into account the elemental formula of the metabolite (and any derivatization agents) and the known natural abundances of its constituent isotopes. researchgate.netchemrxiv.org

Table 3: Example of Natural Abundance Correction for a Hypothetical 5-Carbon Metabolite

| Isotopologue | Observed Fractional Abundance (Measured) | Corrected Fractional Abundance (Tracer-Derived) |

| M+0 | 0.400 | 0.435 |

| M+1 | 0.350 | 0.320 |

| M+2 | 0.250 | 0.245 |

This table illustrates the principle that the observed abundance is not the true enrichment from the tracer. The corrected values are what should be used for metabolic flux analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Isotopomer Analysis

While mass spectrometry excels at counting the number of isotopic labels per molecule (isotopologues), Nuclear Magnetic Resonance (NMR) spectroscopy provides the unique ability to determine the exact position of these labels within the molecular structure. nih.govnih.gov Molecules that have the same number of isotopic labels but in different positions are called isotopomers. youtube.com Resolving isotopomers provides a much higher level of detail about metabolic pathways than isotopologue data alone. nih.gov

¹³C NMR Spectroscopy for Site-Specific Isotopic Enrichment and Multiplet Analysis

¹³C NMR spectroscopy is a powerful tool for determining site-specific isotopic enrichment. nih.gov In a ¹³C NMR spectrum, each carbon atom in a molecule produces a distinct signal (peak) at a specific chemical shift. The intensity of each peak is proportional to the ¹³C enrichment at that specific carbon position. nih.gov

Furthermore, when two ¹³C atoms are directly bonded to each other, they engage in a phenomenon called scalar coupling (or J-coupling). This coupling splits their respective signals into multiple lines, known as multiplets (e.g., doublets, triplets, or more complex patterns). nih.gov The presence and pattern of these multiplets are direct proof of which carbons are connected and provide unambiguous information about the flow of carbon atoms through metabolic pathways. nih.gov

For a molecule like Sodium 3-methyl-2-oxobutanoate-¹³C₂, the specific isotopomers present would generate distinct multiplet patterns. For example, if the ¹³C labels are at the C1 and C2 positions, the C1 signal would be split into a doublet by C2, and the C2 signal would be split into a doublet by C1. Analysis of these multiplets allows for a detailed reconstruction of the metabolic history of the molecule. nih.govnih.gov

Table 4: Hypothetical ¹³C NMR Data for a [1,2-¹³C₂] 3-methyl-2-oxobutanoate Isotopomer

| Carbon Position | Expected Signal Pattern | Coupling Constant (J) | Information Gained |

| C1 (carboxyl) | Doublet | ¹J(C1,C2) ≈ 40-60 Hz | Confirms ¹³C enrichment at C1 and its bond to a ¹³C at C2. |

| C2 (keto) | Doublet | ¹J(C2,C1) ≈ 40-60 Hz | Confirms ¹³C enrichment at C2 and its bond to a ¹³C at C1. |

| C3 (methine) | Singlet | N/A | Indicates C3 is not labeled or not adjacent to another ¹³C. |

| C4, C5 (methyls) | Singlets | N/A | Indicates methyl carbons are not labeled or not adjacent to another ¹³C. |

1H NMR Spectroscopy for Indirect Quantification of 13C-Enriched Metabolites

One-dimensional (1D) proton (¹H) NMR spectroscopy provides a rapid and sensitive method for the indirect quantification of ¹³C-enriched metabolites. nih.govacs.orgnih.gov This approach leverages the scalar coupling (J-coupling) between a ¹³C nucleus and a directly attached proton (¹J-CH). This interaction splits the proton's resonance signal into a characteristic doublet, often referred to as "¹³C satellites," which flank the central singlet peak arising from the same proton attached to a ¹²C nucleus. acs.orgacs.org

By comparing the integrals of the satellite peaks to the central peak, or by analyzing spectra acquired with and without ¹³C decoupling, the fractional enrichment of ¹³C at a specific position can be accurately measured. nih.govacs.org This method is significantly more sensitive and requires much shorter acquisition times than direct ¹³C NMR, making it suitable for high-throughput analysis of biological samples with limited mass. nih.govacs.org

For Sodium 3-methyl-2-oxobutanoate-¹³C₂,d1, the protons attached to the two ¹³C-labeled carbons would exhibit these satellite peaks. For instance, if the C3 and C4 carbons were labeled, the ¹H signal for the proton at C3 and the methyl protons at C4 would show these characteristic J-splittings.

Table 1: Illustrative ¹H NMR Data for Hypothetical ¹³C Labeling in 3-methyl-2-oxobutanoate

This table illustrates the expected changes in the ¹H NMR spectrum due to ¹³C labeling at the C3 and C4 positions. The presence of ¹³C satellites allows for the quantification of enrichment at these specific sites.

| Proton Position | Expected ¹H Chemical Shift (ppm) (unlabeled) | Multiplicity (unlabeled) | Multiplicity (¹³C-labeled) | ¹J(C,H) Coupling Constant (Hz) |

| H3 | ~3.1 | Doublet of septets | Doublet (from ¹J-CH) of existing multiplicity | ~130 |

| H4 (methyls) | ~1.1 | Doublet | Doublet (from ¹J-CH) of existing multiplicity | ~125 |

2H NMR Spectroscopy in Combined Tracer Experiments

In dual-labeling studies involving both ¹³C and deuterium (B1214612) (²H), ²H NMR spectroscopy provides a direct method to observe the deuterium label. nih.gov Unlike ¹H and ¹³C, deuterium is a quadrupolar nucleus (spin I=1). Its interaction with the local electric field gradient is the dominant mechanism affecting the NMR signal, which provides a sensitive probe of molecular dynamics. nih.gov

The acquisition of ²H NMR spectra presents unique technical requirements. Experiments are typically performed in non-deuterated solvents to avoid overwhelmingly large solvent signals and are run in an "unlocked" mode, as the deuterium lock channel is used for signal detection. dal.ca Shimming is performed using the proton signal of the sample. dal.ca

For Sodium 3-methyl-2-oxobutanoate-¹³C₂,d1, a ²H NMR experiment would show a signal corresponding to the deuterium atom at the C3 position. This directly confirms the incorporation of the deuterium tracer and can provide insights into the stereochemistry of metabolic reactions and the dynamics of the C-D bond. While MS can also detect mass shifts from deuterium, ²H NMR offers a distinct analytical window, particularly for analyzing site-specific incorporation without fragmentation. nih.govnih.gov

Table 2: Research Findings on ²H NMR in Isotope Tracing

This table summarizes key findings and considerations for using ²H NMR in metabolic tracer studies.

| Research Finding | Significance for Tracer Analysis | Reference |

| ²H NMR is a sensitive tool for studying dynamics in systems like peptides and proteins. | Provides information on molecular motion at the labeled site, which is complementary to structural data. | nih.gov |

| Experiments must be conducted in non-deuterated solvents and acquired unlocked. | Highlights the specific instrumental setup required, differing from standard ¹H or ¹³C NMR. | dal.ca |

| Can be used in combined administration with ¹³C tracers to quantify metabolic fluxes concurrently. | Enables more complex study designs in a single experiment, reducing biological variability. | nih.gov |

| The quadrupolar echo (QE) pulse sequence is most common for obtaining ²H line shapes. | A standard experimental protocol exists for acquiring high-quality ²H spectra for analysis. | nih.gov |

Two-Dimensional (2D) NMR Techniques (e.g., 1H-13C HSQC) for Positional Isotopic Resolution

Two-dimensional (2D) NMR techniques are indispensable for resolving the complex issue of positional isotopomers. The ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful. acs.orgnih.gov It generates a 2D spectrum that correlates protons with the heteronuclei they are directly attached to, typically ¹³C or ¹⁵N. pressbooks.pubwikipedia.org By spreading signals across two frequency axes, HSQC effectively resolves the spectral overlap common in 1D spectra of complex mixtures. magritek.com

In the context of isotope tracing, the HSQC spectrum provides unambiguous confirmation of which carbon atoms are ¹³C-labeled by identifying the specific protons bonded to them. nih.gov Furthermore, if the resolution in the indirect (¹³C) dimension is sufficient, the multiplet patterns of the cross-peaks can reveal ¹³C-¹³C couplings. pressbooks.pubnih.gov This information is crucial for determining the connectivity of labeled atoms, allowing researchers to distinguish between molecules labeled on adjacent carbons versus non-adjacent carbons. Non-uniform sampling (NUS) can be employed to achieve high resolution in the ¹³C dimension while retaining the high sensitivity of ¹H-detected NMR. acs.orgnih.gov

For Sodium 3-methyl-2-oxobutanoate-¹³C₂,d1, an HSQC experiment would definitively identify the two ¹³C-labeled positions by showing cross-peaks at their respective ¹H and ¹³C chemical shifts. It would also reveal the ¹H-¹³C one-bond correlation for the deuterated C3 position, confirming the location of both types of labels relative to each other.

Table 3: Expected ¹H-¹³C HSQC Correlations for 3-methyl-2-oxobutanoate

This table shows the primary one-bond correlations expected in an HSQC spectrum, which serve as a fingerprint for identifying labeled positions.

| Carbon Position | Proton Position | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) | Information Gained from HSQC |

| C3 | H3 (or D3) | ~40 | ~3.1 | Confirms labeling at C3. |

| C4 | H4 (methyls) | ~18 | ~1.1 | Confirms labeling at C4. |

| C5 | H5 (methyl) | ~18 | ~1.1 | Confirms labeling at C5. |

Integrated Analytical Workflows and Hybrid MS-NMR Methodologies

To achieve a comprehensive understanding of metabolic pathways using tracers like Sodium 3-methyl-2-oxobutanoate-¹³C₂,d1, integrating multiple analytical techniques is often necessary. Hybrid workflows, particularly those combining Mass Spectrometry (MS) and NMR, leverage the complementary strengths of each platform. nih.govfrontiersin.org

MS, with its exceptional sensitivity, is ideal for detecting and quantifying low-abundance metabolites and providing information on isotopologue distribution (the number of heavy isotopes per molecule). nih.govacs.org However, MS-based methods often struggle to differentiate positional isotopomers without complex fragmentation analysis. acs.org NMR, while less sensitive, provides unparalleled detail on the specific atomic positions of isotopic labels (positional isotopomers) and does so non-destructively. nih.govacs.org

A typical integrated workflow might proceed as follows:

Rapid Enrichment Screening (¹H NMR): 1D ¹H NMR is then used for a high-throughput, indirect measurement of the total ¹³C fractional enrichment in the bulk sample, corroborating the MS data. nih.govacs.org

Definitive Positional Analysis (2D NMR): Finally, 2D NMR techniques like ¹H-¹³C HSQC are applied to determine the precise location of the ¹³C labels and their connectivity, providing the positional isotopomer data that is often unattainable by MS. pressbooks.pubnih.gov ²H NMR can be used to specifically analyze the deuterium label. nih.gov

This multi-faceted approach ensures that both quantitative accuracy (from MS) and precise structural and positional information (from NMR) are obtained, leading to more robust and detailed metabolic flux models. nih.govnih.gov

Applications in Metabolic Pathway Elucidation and Flux Determination

Elucidation of Branched-Chain Amino Acid (BCAA) and Branched-Chain Keto Acid (BCKA) Metabolism

Sodium 3-methyl-2-oxobutanoate-¹³C₂,d₁ is instrumental in dissecting the complex metabolism of branched-chain amino acids (BCAAs) and their corresponding branched-chain keto acids (BCKAs). The metabolism of BCAAs—valine, leucine (B10760876), and isoleucine—is initiated by a reversible transamination step, followed by an irreversible oxidative decarboxylation. nih.gov The labeled compound allows for the precise tracking of these and subsequent reactions.

Stable isotope tracer experiments using ¹³C-labeled precursors are fundamental to understanding the balance between the breakdown (catabolism) and synthesis (anabolism) of amino acids. researchgate.net Since 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate) is the direct keto acid of valine, introducing Sodium 3-methyl-2-oxobutanoate-¹³C₂,d₁ into a biological system enables researchers to trace its metabolic fate. It can be either converted back to valine (anabolic flux) via transamination or be further broken down (catabolic flux).

Studies using ¹³C-labeled valine have quantified the partitioning of fluxes around the α-ketoisovalerate node, which is a key intermediate in both the synthesis and breakdown of leucine and valine. researchgate.net By measuring the incorporation of the ¹³C label into protein-bound amino acids and other metabolic products, researchers can determine the proportion of the BCAA pool that is directed towards protein synthesis versus catabolic pathways. For example, in studies of Saccharomyces cerevisiae, the fraction of consumed valine that is catabolized can be assessed by measuring the molar ratio of a labeled product to the total amount of consumed labeled valine. researchgate.net This approach provides quantitative data on how metabolic fluxes are distributed.

Table 1: Example of Valine Metabolic Flux Partitioning This table illustrates how research findings on metabolic flux can be presented. The data is conceptual and based on principles from tracer studies. researchgate.net

| Metabolic Fate of Labeled α-Ketoisovalerate | Flux Percentage (%) | Research Focus |

| Re-amination to Valine (Anabolism) | 35% | Rate of valine synthesis from its keto acid. |

| Further Catabolism (Decarboxylation) | 65% | Rate of entry into energy-producing pathways. |

The initial steps of BCAA catabolism are shared among valine, leucine, and isoleucine and involve two key enzymatic reactions. nih.gov

Transamination: A reversible reaction catalyzed by branched-chain aminotransferases (BCATs), where the amino group from a BCAA is transferred to α-ketoglutarate, producing glutamate (B1630785) and the corresponding BCKA. nih.gov For valine, this produces α-ketoisovalerate.

Decarboxylation: An irreversible reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which removes a carboxyl group from the BCKA. nih.govresearchgate.net This is the rate-limiting step in BCAA catabolism. nih.gov

Using a labeled precursor like Sodium 3-methyl-2-oxobutanoate-¹³C₂,d₁ allows for detailed analysis of these dynamics. Researchers can measure the rate of its conversion back to labeled valine, which reflects the reverse transamination flux. nih.gov Conversely, tracking the appearance of labeled downstream metabolites reveals the rate of BCKDH-mediated decarboxylation. researchgate.net Comparing the rates of oxidation of labeled valine versus labeled 3-methyl-2-oxobutanoate has suggested that the keto acid produced from valine transamination may have more direct access to the BCKDH enzyme complex than the keto acid supplied externally from the perfusate in kidney studies. nih.gov

The carbon skeletons of BCAAs, after being converted to their respective keto acids and undergoing decarboxylation, are funneled into the central carbon metabolism, specifically the tricarboxylic acid (TCA) cycle. researchgate.net The breakdown products of α-ketoisovalerate (from valine) ultimately yield propionyl-CoA, which is then converted to succinyl-CoA, a direct intermediate of the TCA cycle. nih.govresearchgate.net The catabolism of leucine, in contrast, produces acetyl-CoA and acetoacetate. nih.gov

By using Sodium 3-methyl-2-oxobutanoate-¹³C₂,d₁, scientists can trace the ¹³C-labeled carbons as they enter the TCA cycle. For instance, labeled succinyl-CoA derived from the tracer will lead to the appearance of labeled TCA cycle intermediates like fumarate, malate, and oxaloacetate. researchgate.netnih.gov This provides a quantitative measure of the anaplerotic contribution of valine to the TCA cycle—the process of replenishing cycle intermediates. nih.gov Such tracer analyses are crucial for understanding how different nutrients contribute to cellular energy production and biosynthesis, and how these processes are altered in various diseases. biorxiv.orgbiorxiv.org

Table 2: Entry Points of BCAA Catabolites into the TCA Cycle

| BCAA | Initial Keto Acid | Final Catabolites Entering/Influencing TCA Cycle |

| Valine | α-Ketoisovalerate | Succinyl-CoA |

| Leucine | α-Ketoisocaproate | Acetyl-CoA, Acetoacetate |

| Isoleucine | α-Keto-β-methylvalerate | Acetyl-CoA, Succinyl-CoA |

Source: Adapted from findings in scientific literature. nih.govresearchgate.net

Research into Other Metabolic Pathways Involving Sodium 3-methyl-2-oxobutanoate-¹³C₂,d₁

In prokaryotic organisms like Escherichia coli, 3-methyl-2-oxobutanoate (α-ketoisovalerate) is a key precursor for the biosynthesis of pantothenic acid, also known as vitamin B5. medchemexpress.comuniprot.org The first step in this pathway is catalyzed by the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase (also known as ketopantoate hydroxymethyltransferase or PanB). uniprot.org This enzyme transfers a hydroxymethyl group onto 3-methyl-2-oxobutanoate to form ketopantoate. uniprot.org

The use of Sodium 3-methyl-2-oxobutanoate-¹³C₂,d₁ as a tracer in these systems allows for the direct investigation of this pathway. By supplying the labeled compound to bacterial cultures, researchers can follow the incorporation of the ¹³C label into ketopantoate and subsequently into the final pantothenate molecule, confirming and quantifying the metabolic flux through this biosynthetic route. medchemexpress.com

Table 3: Key Enzyme in Pantothenate Biosynthesis from 3-Methyl-2-oxobutanoate

| Enzyme Name | Gene (E. coli) | Reaction Catalyzed | Metabolic Pathway |

| 3-methyl-2-oxobutanoate hydroxymethyltransferase | panB | 3-methyl-2-oxobutanoate → Ketopantoate | Pantothenate Biosynthesis |

Source: Information from UniProt database. uniprot.org

The metabolism of BCAAs and BCKAs is intricately linked with the metabolism of other amino acids. A primary connection is through the process of transamination, which requires α-ketoglutarate and produces glutamate. nih.gov Glutamate is a central hub in amino acid metabolism, acting as a precursor for the synthesis of other non-essential amino acids like glutamine, proline, and arginine.

By introducing labeled 3-methyl-2-oxobutanoate, which can be transaminated to labeled valine, researchers can trace the flow of nitrogen and carbon throughout this network. The amino group accepted by α-ketoglutarate during the transamination of the labeled valine tracer can be subsequently transferred to other keto acids to form new amino acids. This makes the compound a valuable tool for studying the dynamics of nitrogen donation and the interconnectedness of amino acid pools. researchgate.net Furthermore, studies have shown that altering the concentration of 3-methyl-2-oxobutanoate can impact the metabolism of other BCAAs, such as leucine and isoleucine, highlighting the competitive and interactive nature of their shared metabolic pathways. nih.gov

Metabolic Remodeling Studies in Biological Systems

Sodium 3-methyl-2-oxobutanoate-13C2,d1 is particularly valuable for investigating how metabolic networks adapt to different physiological, pathological, or environmental conditions. Its use as a tracer allows for the precise measurement of metabolic fluxes, providing a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone.

Tracer Studies in Cellular and Tissue Culture Models

In cellular and tissue culture models, this compound is utilized to trace the catabolism of valine and its contribution to other central carbon metabolic pathways. As the alpha-keto acid of valine, its metabolism is initiated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes its oxidative decarboxylation. nih.gov By introducing the 13C and deuterium-labeled compound into the culture medium, researchers can monitor the incorporation of the isotopic labels into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

These studies can reveal how the flux through the BCAA catabolic pathway is altered in different cell types, such as cancer cells, which often exhibit reprogrammed metabolism. For instance, the labeled carbons from 3-methyl-2-oxobutanoate can be traced into intermediates of the tricarboxylic acid (TCA) cycle, providing insights into anaplerotic contributions from BCAA catabolism.

Below is a representative data table illustrating the type of findings that could be generated from such a study comparing metabolic flux in a cancer cell line versus a non-cancerous control.

| Cell Line | Labeled Metabolite | Isotopic Enrichment (%) | Inferred Flux Change in Cancer Cells |

| Control | Succinyl-CoA (from 13C) | 5.2 ± 0.8 | - |

| Cancer | Succinyl-CoA (from 13C) | 15.7 ± 2.1 | Increased |

| Control | Alanine (from 13C) | 1.1 ± 0.3 | - |

| Cancer | Alanine (from 13C) | 3.5 ± 0.6 | Increased |

Ex Vivo and In Vivo Metabolic Profiling and Flux Measurements

The application of this compound extends to more complex ex vivo and in vivo systems, providing a more physiologically relevant understanding of metabolic fluxes.

Ex Vivo Studies: In isolated perfused organs, such as the kidney or liver, this tracer can be used to investigate organ-specific BCAA metabolism. For example, studies with the related tracer 3-methyl-2-oxo[1-14C]butanoate in isolated perfused rat kidneys have shown that the kidney is a significant site of BCAA transamination and oxidation. nih.govnih.gov By using a stable isotope-labeled compound like this compound, researchers can perform similar experiments with the added benefit of detailed positional isotopic analysis by MS or NMR, allowing for a more comprehensive mapping of metabolic fates.

In Vivo Studies: In whole organisms, the infusion of this compound allows for the determination of whole-body and tissue-specific metabolic fluxes. Following administration of the tracer, the appearance of labeled isotopes in plasma and tissue metabolites can be monitored over time. This approach can be used to study how factors like diet, exercise, or disease states such as diabetes and obesity affect BCAA metabolism and its interplay with other metabolic pathways.

A hypothetical data table from an in vivo study in a mouse model of diet-induced obesity is presented below.

| Condition | Tissue | Labeled Metabolite | Fractional Contribution from Tracer (%) |

| Lean | Liver | Glucose (from 13C) | 2.1 ± 0.5 |

| Obese | Liver | Glucose (from 13C) | 4.8 ± 0.9 |

| Lean | Skeletal Muscle | Glutamate (from 13C) | 8.3 ± 1.2 |

| Obese | Skeletal Muscle | Glutamate (from 13C) | 5.1 ± 0.8 |

Dynamic Metabolic Flux Analysis in Response to Environmental or Biological Perturbations

A key advantage of using stable isotope tracers is the ability to perform dynamic metabolic flux analysis (dMFA). This technique allows for the quantification of metabolic fluxes in non-steady-state conditions, such as in response to a stimulus or perturbation. nih.govnih.govspringernature.com

By introducing this compound and monitoring the time-resolved isotopic enrichment in downstream metabolites after a perturbation (e.g., addition of a hormone or drug), researchers can capture the dynamic reorganization of metabolic pathways. For example, dMFA could be used to investigate the acute effects of insulin (B600854) on BCAA catabolism in adipocytes or hepatocytes. nih.govnih.gov This provides a deeper understanding of metabolic regulation and dysregulation in response to various stimuli.

The following interactive table illustrates potential findings from a dMFA study examining the effect of a pharmacological agent on valine catabolism in cultured hepatocytes.

| Time Post-Perturbation (minutes) | Treatment | Flux through BCKDH (relative units) |

| 0 | Control | 1.00 ± 0.05 |

| 0 | Drug X | 1.02 ± 0.06 |

| 15 | Control | 1.05 ± 0.07 |

| 15 | Drug X | 1.85 ± 0.12 |

| 30 | Control | 1.10 ± 0.08 |

| 30 | Drug X | 2.50 ± 0.21 |

| 60 | Control | 1.08 ± 0.09 |

| 60 | Drug X | 2.45 ± 0.19 |

Advanced Experimental Design and Computational Modeling for Tracer Studies

Design of Isotopic Labeling Experiments

The success of a tracer study is fundamentally dependent on the thoughtful design of the isotopic labeling experiment. The primary goal is to introduce the labeled compound, in this case, Sodium 3-methyl-2-oxobutanoate-13C2,d1, into a biological system and monitor its incorporation into downstream metabolites. This allows for the elucidation of pathway activities and the quantification of metabolic fluxes.

Multi-Tracer Experimental Designs and Concurrent Isotope Administration

To unravel the complexity of interconnected metabolic pathways, researchers often employ multi-tracer experimental designs. nih.gov This involves the simultaneous or parallel administration of multiple isotopically labeled substrates. For instance, this compound could be co-administered with another tracer, such as a uniformly labeled glucose ([U-13C]glucose).

This approach provides several advantages:

Increased Resolution of Fluxes: Different tracers can provide complementary information about different parts of the metabolic network, leading to a more precise determination of a wider range of fluxes. nih.gov

Validation of Network Models: The ability of a metabolic model to consistently explain the labeling patterns from multiple tracers strengthens its validity. nih.gov

Probing Intersecting Pathways: When pathways converge, using multiple tracers can help to distinguish the relative contributions of each pathway to the production of a common metabolite. researchgate.net

The choice of tracers and their labeling patterns is critical for the success of a multi-tracer experiment. The unique 13C2,d1 labeling of Sodium 3-methyl-2-oxobutanoate (B1236294) provides a distinct isotopic signature that can be differentiated from other tracers using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Pulse-Chase Labeling Protocols for Turnover Rate Determinations

Pulse-chase analysis is a powerful technique for determining the turnover rates of molecules, including metabolites and proteins. wikipedia.org This method involves two distinct phases:

The Pulse: The biological system is exposed to a labeled compound, the "pulse," for a short period. nih.gov In this context, the pulse would be the introduction of this compound. During this time, newly synthesized molecules will incorporate the isotopic label. nih.gov

The Chase: The labeled compound is then replaced with its unlabeled counterpart. wikipedia.org The "chase" period allows researchers to track the fate of the labeled cohort of molecules over time, including their degradation or conversion into other molecules. nih.gov

By measuring the decay of the isotopic label in specific metabolites over the course of the chase, it is possible to calculate their turnover rates or half-lives. springernature.com This information is crucial for understanding the dynamics of metabolic regulation and how quickly a system can respond to changes in its environment. springernature.com Pulse-chase experiments using this compound can provide valuable insights into the turnover of branched-chain amino acid-related metabolites.

Computational Flux Estimation and Modeling

The raw data from isotopic labeling experiments, which consists of the isotopic enrichment of various metabolites, must be interpreted using computational models to estimate metabolic fluxes. nih.gov This process, known as metabolic flux analysis (MFA), is a cornerstone of systems biology.

Development and Application of Mathematical Models for Isotopic Flux Analysis

At the heart of MFA is a mathematical model of the cell's metabolic network. nih.govspringernature.com This model consists of a set of biochemical reactions and the atom transitions that occur within them. When a tracer like this compound is introduced, the model is used to simulate the expected labeling patterns in downstream metabolites for a given set of metabolic fluxes. researchgate.net

The process of flux estimation involves an iterative optimization procedure:

An initial set of fluxes is assumed.

The model simulates the resulting isotopic labeling patterns.

The simulated patterns are compared to the experimentally measured data.

The fluxes are adjusted to minimize the difference between the simulated and experimental data. researchgate.net

This process is repeated until a best-fit set of fluxes is obtained. researchgate.net The development of accurate and comprehensive metabolic models is crucial for the reliability of the estimated fluxes. researchgate.net

Utilization of Software Platforms for Tracer Data Processing and Metabolic Network Simulation

A variety of software platforms are available to facilitate the complex calculations involved in MFA. systems-biology.org These tools provide environments for building metabolic models, simulating isotopic labeling experiments, and performing the statistical analysis required to estimate fluxes and their confidence intervals. oup.com

| Software Platform | Key Features |

| 13CFLUX2 | A widely used software for steady-state MFA. nih.gov |

| OpenFLUX | An open-source platform for metabolic flux analysis. springernature.com |

| Metran | A software tool for non-stationary MFA. springernature.com |

| INCA | An integrated software suite for isotopomer network compartment analysis. |

| MetaFluxNet | A program for managing metabolic network information and analyzing fluxes. systems-biology.org |

| RAVEN Toolbox | A MATLAB-based toolbox for metabolic network reconstruction, analysis, and visualization. secondarymetabolites.org |

These software packages take as input the metabolic network, the isotopic composition of the tracer (e.g., this compound), and the measured labeling data from techniques like mass spectrometry or NMR. They then perform the necessary computations to deliver a quantitative map of the metabolic fluxes within the system. The ongoing development of these computational tools is essential for handling the increasing complexity of metabolic models and the large datasets generated by modern analytical instruments.

Statistical Validation and Confidence Interval Determination for Flux Estimates

The robust estimation of metabolic fluxes using isotopically labeled tracers is contingent upon rigorous statistical validation. nih.gov In ¹³C-Metabolic Flux Analysis (¹³C-MFA), statistical validation assesses the goodness-of-fit between the measured isotopomer data and the corresponding values predicted by the metabolic model. nih.gov This process is crucial for ensuring the reliability of the estimated flux values.

A primary method for validation is the chi-squared (χ²) test of goodness-of-fit. nih.govarxiv.org This statistical test evaluates the sum of squared residuals (SSR), which represents the weighted difference between the measured and simulated mass isotopomer distributions (MIDs). nih.gov If the calculated SSR falls within a statistically acceptable range (e.g., a 95% confidence interval) for a given number of degrees of freedom, the model is considered to be a good fit for the experimental data. nih.govnih.gov However, the application of the χ²-test can be complex and requires careful consideration of measurement error and model assumptions. arxiv.org

Confidence intervals provide a quantitative measure of the precision of each estimated flux. nih.govnih.gov A narrow confidence interval indicates a high degree of certainty in the calculated flux value, whereas a wide interval suggests that the flux is poorly resolved by the experimental data. nih.gov The determination of these intervals is often achieved using parameter continuation techniques, where the profile of the SSR is evaluated as a function of a single flux, while all other fluxes are optimized. nih.gov A flux is typically considered non-observable or unidentifiable if its confidence interval is excessively large relative to its estimated value. nih.gov

The choice of isotopic tracer, such as Sodium 3-methyl-2-oxobutanoate-¹³C₂,d₁, is a critical determinant of the precision of flux estimates and, consequently, the width of the confidence intervals. nih.gov Different tracers and combinations of tracers provide varying degrees of resolution for different pathways. For instance, studies evaluating various ¹³C-labeled glucose and glutamine tracers have shown that specific tracers are optimal for analyzing distinct parts of central carbon metabolism, such as glycolysis or the TCA cycle. nih.gov Similarly, the use of a branched-chain keto acid tracer like Sodium 3-methyl-2-oxobutanoate-¹³C₂,d₁ is designed to probe specific pathways, such as branched-chain amino acid metabolism. The precision of the flux estimates for these pathways will be directly influenced by the labeling pattern provided by this tracer.

To illustrate the impact of experimental design on flux confidence, consider a hypothetical scenario comparing flux estimations in a network involving branched-chain amino acid metabolism. The precision of a key flux, such as the rate of leucine (B10760876) biosynthesis, could be evaluated using the specific tracer alone versus in combination with another tracer like U-¹³C₆-glucose.

Table 1: Hypothetical Impact of Tracer Selection on Flux Estimate Confidence Intervals

This table is interactive. You can sort the columns by clicking on the headers.

As the hypothetical data suggests, combining tracers can increase the number of independent labeling measurements, thereby constraining the model more effectively and narrowing the confidence intervals for multiple fluxes. researchgate.net Validation-based model selection, which uses independent datasets for model fitting and validation, has been proposed as a robust method to avoid issues of overfitting or underfitting, leading to more reliable flux estimates. plos.orgnih.gov

Methodological Considerations for Isotopic Scrambling and Metabolic Compartmentation

The interpretation of data from tracer studies using compounds like Sodium 3-methyl-2-oxobutanoate-¹³C₂,d₁ requires careful consideration of potential confounding factors, namely isotopic scrambling and metabolic compartmentation.

Isotopic Scrambling: Isotopic scrambling refers to the metabolic conversion of a labeled tracer into other metabolites, which can then re-enter metabolic pathways and dilute or alter the expected labeling patterns. nih.gov This can complicate the interpretation of flux data. However, the use of specific metabolic precursors, such as α-ketoacids, can minimize this issue. researchgate.net Sodium 3-methyl-2-oxobutanoate (also known as α-ketoisovalerate) is a precursor for the branched-chain amino acids leucine and valine. researchgate.netisotope.com Studies have shown that providing α-ketoacid precursors in cell culture media can lead to selective isotopic labeling of the corresponding amino acids with minimal scrambling. researchgate.net This is because the conversion is often catalyzed by specific transaminases that are highly active, effectively channeling the tracer into the desired biosynthetic pathway. researchgate.net This approach is particularly advantageous for studying proteins and metabolic pathways that are otherwise difficult to probe due to complex metabolic networks. nih.gov

Metabolic Compartmentation: Metabolic compartmentation, the segregation of metabolites and enzymatic reactions into different subcellular locations (e.g., mitochondria and cytosol), poses a significant challenge for MFA. nih.gov Most analytical techniques measure the average isotopic enrichment across the entire cell, which may not reflect the labeling patterns within a specific compartment where a particular reaction occurs. nih.gov For example, the metabolism of branched-chain amino acids and their corresponding keto acids involves both mitochondrial and cytosolic enzymes. nih.gov The initial transamination of branched-chain amino acids is catalyzed by BCAT enzymes present in both compartments. nih.gov

Failing to account for compartmentation can lead to inaccurate flux calculations. For instance, if the precursor pool for a biosynthetic pathway in the cytosol has a different isotopic enrichment than the mitochondrial pool, a whole-cell measurement will obscure this difference and lead to an erroneous estimation of the flux through that pathway. Advanced computational models for MFA attempt to address this by incorporating separate metabolite pools for different compartments. However, this significantly increases the complexity of the model and the amount of data required for accurate parameterization. The choice of tracer can also be part of a strategy to deconvolve compartmentalized fluxes, although this remains a complex area of research.

Table 2: Research Findings on Methodological Considerations

This table is interactive. You can sort the columns by clicking on the headers.

Emerging Research Avenues and Future Outlook

Development of Novel Isotopic Labeling Strategies for Complex Biological Systems

The core of metabolic flux analysis lies in the ability to introduce an isotopically labeled substrate and track its transformation into downstream metabolites. nih.gov While the fundamental principle is established, research is actively focused on creating more sophisticated labeling strategies to probe the intricate spatial and temporal dynamics of metabolism in complex biological systems. nih.gov

One area of advancement is the evolution of metabolic labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.gov Initially used for quantitative proteomics, SILAC has been adapted for pulsed applications (pSILAC) that allow for temporal analysis of protein synthesis and turnover. nih.gov This "pulse-chase" approach can be conceptually extended to metabolic studies using various labeled substrates. For instance, a pulse of Sodium 3-methyl-2-oxobutanoate-13C2,d1 could be introduced to a system to trace its initial incorporation and subsequent metabolic fate over a defined time course, providing kinetic flux information rather than just a steady-state view. mdpi.com

Furthermore, researchers are developing methods for spatial isotopic labeling. nih.gov A notable example is the application of pulsed labeling to three-dimensional multicellular spheroids, where labels are introduced at specific times during growth, creating an "isotopic zip-code" that correlates labeled proteins or metabolites to their layer of origin within the spheroid. nih.gov This approach could be adapted using metabolic tracers like this compound to map the metabolic heterogeneity within tissues or tumor microenvironments. Other strategies focus on optimizing the choice of tracer to maximize the information obtained. nih.gov For example, computational evaluations can be performed to select the ideal labeled tracer, such as a specific isotopologue of glucose, to precisely estimate fluxes in central carbon metabolism. nih.gov Similar predictive approaches could identify the most informative labeling pattern for branched-chain ketoacid tracers to probe specific pathways.

Recent developments have also focused on late-stage isotope labeling, which allows for the incorporation of isotopes into complex molecules at a late step in their synthesis. acs.org This is particularly valuable for creating labeled standards or tracers that are otherwise difficult to produce. acs.org

| Labeling Strategy | Primary Application | Type of Information Gained | Relevance to Complex Systems |

|---|---|---|---|

| Pulsed-SILAC (pSILAC) & Metabolic Labeling | Temporal analysis of protein/metabolite turnover | Kinetic, dynamic flux data | Reveals how metabolic pathways adapt over time to stimuli or perturbations. nih.gov |

| Spatial Isotopic Labeling | Mapping metabolic activity in 3D structures | Spatially resolved metabolic heterogeneity | Crucial for understanding complex tissues, spheroids, and tumor microenvironments. nih.gov |

| Optimized Tracer Selection | Maximizing flux information from a single experiment | Precise and accurate flux estimations | Enhances the efficiency and reliability of metabolic flux analysis in any system. nih.gov |

| Late-Stage Isotope Labeling | Synthesis of complex labeled molecules | Enables creation of novel tracers | Expands the toolkit of available probes for studying diverse metabolic pathways. acs.org |

Integration with Multi-Omics Data for Systems-Level Metabolic Understanding

The data generated from tracing experiments with this compound provides a detailed view of flux through specific pathways. However, to achieve a comprehensive, systems-level understanding, this flux data must be integrated with other "omics" datasets, such as genomics, transcriptomics, and proteomics. mdpi.com This integration offers a holistic view of how cellular processes are coordinated from the gene to the metabolic phenotype. nih.gov

Genome-scale metabolic models (GSMMs) are a cornerstone of this integrative approach. mdpi.com These models are mathematical representations of all known metabolic reactions in an organism, derived from its genomic and biochemical information. mdpi.comresearchgate.net By constraining these models with experimental data, such as the flux measurements obtained from isotopic tracing, researchers can generate more accurate predictions of metabolic behavior under various conditions. nih.goveares.org For example, flux data from a this compound experiment can be used to validate or refine the predictions of a GSMM, leading to a better understanding of branched-chain amino acid metabolism in the context of the entire metabolic network. nih.gov

The goal is to move beyond analyzing single layers of biological information to understanding the interplay between them. Knowledge of reaction activity (fluxomics) provides a context-specific layer of information that helps to pinpoint which genetically encoded reactions are active in a given state. nih.gov This is critical for building predictive models of how a system will respond to genetic or environmental perturbations. mdpi.com The future of this field lies in developing computational frameworks that can seamlessly combine these heterogeneous data types to create predictive models of complex biological systems. researchgate.net

| Omics Type | Contribution to Metabolic Understanding | Integration with Isotope Tracing Data |

|---|---|---|

| Genomics | Provides the blueprint of all potential metabolic reactions (the GSMM). mdpi.com | Defines the network structure through which isotopic fluxes are modeled. |

| Transcriptomics | Indicates the expression level of genes encoding metabolic enzymes. | Helps to constrain model solutions by correlating gene expression with reaction activity. |

| Proteomics | Quantifies the abundance of metabolic enzymes. nih.gov | Provides a more direct measure of enzyme availability to further constrain flux predictions. |

| Metabolomics/Fluxomics | Measures metabolite levels and reaction rates (fluxes). nih.govnih.gov | Provides the experimental ground truth for validating and refining the integrated model. |

Advances in High-Throughput Analytical Techniques for Isotopic Analysis

The analysis of samples from isotope tracing experiments has traditionally been a bottleneck due to the complexity and time required for sample measurement. researchgate.netnih.gov However, significant advances in analytical instrumentation are paving the way for high-throughput analysis, enabling researchers to process more samples and generate data much faster. nih.gov

Mass spectrometry (MS) is the primary analytical tool for distinguishing and quantifying isotopologues. nih.govnih.gov The development of ultra-high-resolution mass spectrometers, such as Fourier transform-ion cyclotron resonance (FT-ICR) and Orbitrap instruments, allows for the separation of metabolites with very small mass differences. nih.govnih.gov This high resolution is critical for isotope tracing, as it can distinguish between isotopologues labeled with different heavy nuclei, for example, separating a metabolite containing one ²H from one containing a ¹³C. nih.gov

Automation is another key driver of high-throughput analysis. youtube.com Automated sample preparation and introduction systems reduce manual labor and increase reproducibility. osti.gov For instance, innovative autosamplers can be coupled with techniques like single particle-inductively coupled plasma-time of flight-mass spectrometry (SP-ICP-TOF-MS) for unattended, high-throughput characterization of nanoparticles, a methodology whose principles can be adapted for metabolomics workflows. osti.gov The goal is to create fully automated platforms that encompass sample preparation, analysis, and initial data processing, significantly shortening the time from experiment to result. researchgate.netyoutube.com This increase in speed and efficiency allows for the analysis of large-scale experiments, such as screening the metabolic effects of many different perturbations in parallel. nih.gov

Future Directions in Computational Modeling and Software Development for Isotopic Tracing

As experimental techniques generate larger and more complex datasets, the need for advanced computational tools to analyze and interpret this information becomes increasingly critical. nih.gov The future of isotopic tracing with compounds like this compound will be heavily influenced by innovations in computational modeling and software. nih.gov

Current approaches like Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are powerful but often rely on assumptions, such as the system being at a metabolic steady state. nih.goveares.org A major future direction is the development of dynamic modeling approaches that can capture changes in metabolic fluxes over time. nih.gov These methods, while computationally demanding, provide a much richer and more accurate picture of cellular metabolism. nih.gov Software is also being developed to handle the sheer volume of data from high-throughput experiments. nih.gov For example, algorithms are needed to perform natural abundance correction on tens of thousands of isotopologue peaks in a timely and accurate manner. nih.gov

Furthermore, there is a push to create more user-friendly and integrated software platforms. eares.org Tools like COBRApy (for FBA) and Escher (for pathway visualization) are making metabolic modeling more accessible to researchers. eares.org The ultimate goal is to develop computational approaches that can integrate atom transition maps directly from isotope tracing experiments with genome-scale metabolic networks, minimizing assumptions and maximizing the use of the rich information contained within the labeling patterns. nih.gov This will lead to more predictive and accurate models of metabolism, enhancing our ability to understand complex genotype-phenotype relationships. nih.gov

| Development Area | Objective | Impact on Isotopic Tracing |

|---|---|---|

| Dynamic Flux Modeling | Model metabolic changes over time, not just at steady state. nih.gov | Provides a more realistic view of metabolic regulation and adaptation. |

| High-Throughput Data Processing | Automate and accelerate the analysis of large isotopologue datasets. nih.gov | Removes the data analysis bottleneck, enabling larger and more complex experimental designs. |

| Integrated Software Platforms | Combine modeling, analysis, and visualization in user-friendly environments. eares.org | Makes powerful computational methods accessible to a broader range of life scientists. |

| Advanced Integration Algorithms | Directly integrate atom transition maps with genome-scale models. nih.gov | Increases the accuracy and predictive power of metabolic models. |

Q & A

Basic Research Questions

Q. How can researchers synthesize Sodium 3-methyl-2-oxobutanoate- and verify its isotopic labeling?

- Methodology :

- Synthesis : Use -labeled precursors (e.g., -acetate or -methyl iodide) in a multi-step organic synthesis. Deuterium labeling can be achieved via acid-catalyzed H/D exchange under controlled pH and temperature .

- Characterization : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and -NMR. For example, -NMR peaks at ~170 ppm (carbonyl carbons) and ~20–30 ppm (methyl groups) should show doublets due to isotopic splitting .

Q. What analytical techniques are critical for confirming isotopic purity and structural integrity?

- Techniques :

- NMR : -NMR detects isotopic enrichment, while -NMR (if accessible) verifies deuterium incorporation.

- Mass Spectrometry : HRMS quantifies isotopic abundance ratios (e.g., vs. peaks) and detects impurities like unlabeled byproducts .

- FT-IR : Validate functional groups (e.g., carbonyl stretches at ~1700 cm) to rule out degradation .

Q. How should this compound be stored to maintain stability during experiments?

- Protocol :

- Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at –20°C. Avoid repeated freeze-thaw cycles to prevent isotopic exchange or decomposition .

Advanced Research Questions

Q. How can this compound be integrated into metabolic flux analysis (MFA) to study central carbon metabolism?

- Experimental Design :

- Tracer Selection : Use Sodium 3-methyl-2-oxobutanoate- as a substrate in cell cultures or in vivo models to track acetyl-CoA or ketone body pathways.

- Sampling : Collect time-resolved intracellular metabolites for LC-MS analysis. Isotopomer distributions (e.g., -labeling in TCA cycle intermediates) are modeled using software like INCA or OpenFLUX .

Q. What strategies mitigate deuterium isotope effects in enzyme kinetics studies using this compound?

- Approach :

- Control Experiments : Compare reaction rates of deuterated vs. non-deuterated analogs. For example, in dehydrogenase assays, ratios may decrease due to slower C–D bond cleavage.

- Computational Modeling : Use QM/MM simulations to predict isotopic effects on transition states .

Q. How can measurement uncertainty in isotopic enrichment data be quantified and minimized?

- Statistical Framework :

- Uncertainty Sources : Instrumental error (e.g., MS detector variability), biological variability, and isotopic impurity.

- Propagation Analysis : Apply Monte Carlo simulations or Gaussian error propagation to calculate confidence intervals for enrichment ratios .

Q. How should researchers resolve discrepancies between theoretical and observed isotopic labeling patterns?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.